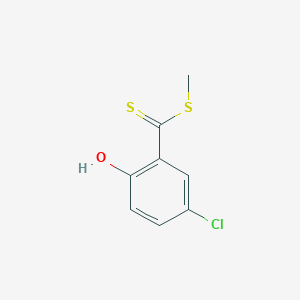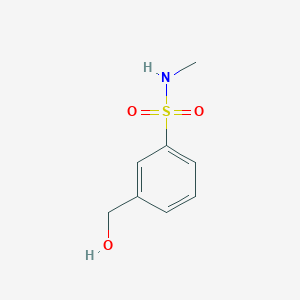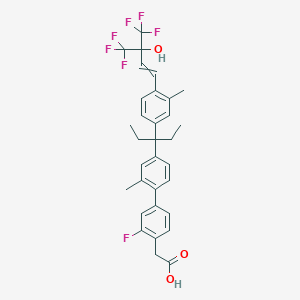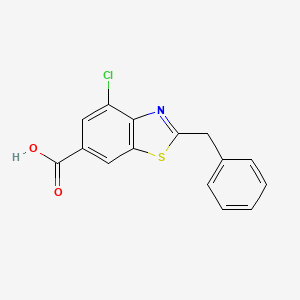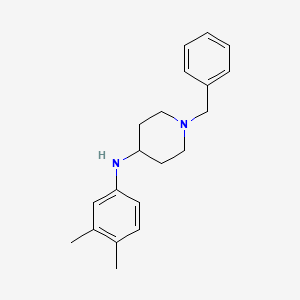
Tert-butyl 4-(1-methoxypropan-2-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(1-methoxypropan-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Métodos De Preparación
The synthesis of tert-butyl 4-(1-methoxypropan-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 1-methoxypropan-2-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Piperazine, tert-butyl chloroformate, 1-methoxypropan-2-ol.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane. A base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Procedure: Piperazine is first reacted with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with 1-methoxypropan-2-ol to yield the final product, this compound.
Análisis De Reacciones Químicas
Tert-butyl 4-(1-methoxypropan-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, leading to the formation of a ketone derivative.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(1-methoxypropan-2-yl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(1-methoxypropan-2-yl)piperazine-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The piperazine ring in the compound can interact with various enzymes and receptors, leading to modulation of their activity. The tert-butyl and methoxypropan-2-yl groups may enhance the compound’s binding affinity and selectivity for these targets.
Comparación Con Compuestos Similares
Tert-butyl 4-(1-methoxypropan-2-yl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy group instead of a methoxy group, which may affect its chemical reactivity and biological activity.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate:
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: The presence of a bromophenyl group in this compound can significantly alter its chemical behavior and biological interactions.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H26N2O3 |
|---|---|
Peso molecular |
258.36 g/mol |
Nombre IUPAC |
tert-butyl 4-(1-methoxypropan-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O3/c1-11(10-17-5)14-6-8-15(9-7-14)12(16)18-13(2,3)4/h11H,6-10H2,1-5H3 |
Clave InChI |
GGMQLYPTEVWKBG-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)N1CCN(CC1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-b]thiopyran-4-one](/img/structure/B13878582.png)
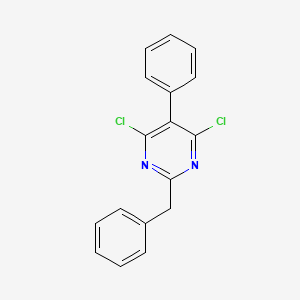

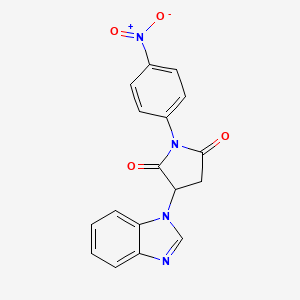
![8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13878608.png)

